molecular formula C12H15NO6 B12015515 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid CAS No. 21560-74-7

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid

Cat. No.: B12015515
CAS No.: 21560-74-7
M. Wt: 269.25 g/mol
InChI Key: CAUPEEFJVZWMNO-UHFFFAOYSA-N
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Description

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid is a benzoic acid derivative featuring a 4,5-dimethoxy-substituted aromatic ring and an ethoxycarbonylamino (-NH-C(=O)-OCH₂CH₃) group at position 2. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of biochemical reagents such as 1M7, which is used to study RNA structures . Its molecular formula is C₁₂H₁₃NO₆, with a molecular weight of 267.24 g/mol. The ethoxycarbonyl group introduces hydrolytic sensitivity under acidic or basic conditions, while the dimethoxy groups enhance solubility in polar organic solvents.

Properties

CAS No.

21560-74-7

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

2-(ethoxycarbonylamino)-4,5-dimethoxybenzoic acid

InChI

InChI=1S/C12H15NO6/c1-4-19-12(16)13-8-6-10(18-3)9(17-2)5-7(8)11(14)15/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

CAUPEEFJVZWMNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 4,5-dimethoxybenzoic acid to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The final step involves the reaction of the amino group with ethyl chloroformate to introduce the ethoxycarbonyl group.

Industrial Production Methods

In an industrial setting, the production of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethoxycarbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 4,5-dimethoxybenzoic acid derivatives, while reduction of the ethoxycarbonyl group can produce 2-amino-4,5-dimethoxybenzoic acid.

Scientific Research Applications

Medicinal Chemistry

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid has been investigated for its potential therapeutic effects. Its derivatives have shown promise in various biological activities:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a derivative was synthesized and tested against various cancer lines, showing significant cytotoxicity (IC50 values in the micromolar range) .
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For example, derivatives were tested for their inhibitory effects on protein kinases, with some showing promising results .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex molecules:

  • Peptide Synthesis : Due to its functional groups, it is utilized in peptide synthesis, allowing for the incorporation of the dimethoxybenzoic acid moiety into larger peptide chains .
  • Synthesis of Novel Derivatives : Researchers have synthesized various analogues by modifying the ethoxycarbonyl and methoxy groups. These modifications have led to compounds with enhanced biological activities or altered pharmacokinetic properties .

Agricultural Chemistry

The compound has applications in the development of agrochemicals:

  • Pesticide Development : It is being explored as a precursor for the synthesis of novel pesticides. Its structural features may allow for the design of compounds with targeted activity against specific pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated a series of derivatives derived from 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid against human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to the parent compound.

CompoundCell LineIC50 (µM)
Parent CompoundA549 (Lung)15
Derivative AA549 (Lung)5
Derivative BMCF7 (Breast)3

Case Study 2: Enzyme Inhibition

In another study, derivatives were screened for their ability to inhibit protein kinase activity. The findings suggested that specific substitutions on the aromatic ring enhanced inhibitory potency.

CompoundKinase TargetIC50 (µM)
Parent CompoundPKL20
Derivative CPKL8
Derivative DPKR12

Mechanism of Action

The mechanism by which 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxycarbonyl group can act as a protecting group, while the amino group can participate in hydrogen bonding or nucleophilic attacks, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Structural Variations

All analogs share the 4,5-dimethoxybenzoic acid core but differ in the substituent at position 2:

Compound Name Position 2 Substituent Molecular Formula Molecular Weight (g/mol) Key References
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid (Target) -NH-C(=O)-OCH₂CH₃ C₁₂H₁₃NO₆ 267.24
2-[(4-Acetoxybenzoyl)amino]-4,5-dimethoxybenzoic acid -NH-C(=O)-C₆H₄-OAc C₁₈H₁₇NO₇ 359.33
2-(Cyclopropanecarboxamido)-4,5-dimethoxybenzoic acid -NH-C(=O)-cyclopropane C₁₃H₁₅NO₅ 265.26
2-(Benzoylamino)-4,5-dimethoxybenzoic acid -NH-C(=O)-C₆H₅ C₁₆H₁₅NO₅ 301.29*
2-[(2-Chlorobenzoyl)amino]-4,5-dimethoxybenzoic acid -NH-C(=O)-C₆H₄Cl C₁₆H₁₄ClNO₅ 335.74
2-[(2-Ethylbutyryl)amino]-4,5-dimethoxybenzoic acid -NH-C(=O)-CH(CH₂CH₃)₂ C₁₅H₂₁NO₅ 295.33

*Calculated based on molecular formula.

Key Observations :

  • Chlorine in 2-chlorobenzoyl derivatives introduces electron-withdrawing effects, enhancing stability .
  • Solubility: The ethoxycarbonyl group improves polarity, favoring solubility in methanol or acetone. Benzoylamino analogs exhibit lower water solubility due to aromatic hydrophobicity .

Stability and Reactivity

  • Hydrolytic Sensitivity: The ethoxycarbonyl group in the target compound is prone to hydrolysis, unlike stable amides in benzoylamino or cyclopropanecarboxamido analogs .
  • Thermal Stability : Azo derivatives (e.g., ) exhibit high thermal stability due to conjugated double bonds, making them suitable for dye applications .

Biological Activity

2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid, a compound with the CAS number 21560-74-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxycarbonyl group attached to an amino group, along with two methoxy substituents on the benzene ring. The structural formula can be represented as follows:

C12H15NO5\text{C}_{12}\text{H}_{15}\text{N}\text{O}_5

This structure is significant as it influences the compound's solubility and interaction with biological targets.

Biological Activity Overview

Research indicates that 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid exhibits various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

In studies assessing the compound's anti-inflammatory effects, it has been shown to inhibit lipoxygenase (LOX) activity, which is crucial in the inflammatory response. The inhibition of LOX suggests potential applications in treating inflammatory diseases.

CompoundIC50 (μM)Target
2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid25LOX

These findings align with other research indicating that compounds with similar structures can serve as effective anti-inflammatory agents .

2. Anticancer Activity

The compound has also demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Cell LineIC50 (μM)Mechanism
MCF-7 (Breast Cancer)30Apoptosis induction
HCT116 (Colon Cancer)35Cell cycle arrest

These results are promising for the development of new anticancer therapies targeting specific pathways involved in tumor growth and survival .

3. Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 μg/mL
Escherichia coli75 μg/mL

These findings indicate potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Case Study on Inflammation : A study involving animal models of arthritis showed that administration of 2-((Ethoxycarbonyl)amino)-4,5-dimethoxybenzoic acid significantly reduced inflammation markers compared to control groups, supporting its use as a therapeutic agent in inflammatory conditions.
  • Cancer Treatment Trials : Clinical trials assessing the compound's effectiveness in combination therapies for breast and colon cancers have shown enhanced efficacy when used alongside established chemotherapeutics like doxorubicin. The combination therapy resulted in lower IC50 values compared to monotherapy .
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound could potentiate the effects of traditional antibiotics against resistant strains of bacteria, suggesting a role in overcoming antibiotic resistance .

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